methyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate
Description
Methyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a heterocyclic ester derivative featuring a fused isoquinoline-quinoline scaffold. Structurally, it comprises:
- Isoquinoline core: A 1,2-dihydroisoquinolin-5-yl moiety with a ketone group at position 1.
- Tetrahydroquinoline substituent: A 1,2,3,4-tetrahydroquinolin-1-yl group linked via a 2-oxoethyl chain to the isoquinoline nitrogen.
- Acetate ester: A methyl 2-oxyacetate group at position 5 of the isoquinoline.
This compound’s complexity arises from the integration of two nitrogen-containing heterocycles (isoquinoline and tetrahydroquinoline) and multiple oxygen-based functional groups (ketones, esters).
Properties
IUPAC Name |
methyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-29-22(27)15-30-20-10-4-8-18-17(20)11-13-24(23(18)28)14-21(26)25-12-5-7-16-6-2-3-9-19(16)25/h2-4,6,8-11,13H,5,7,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJOHZODBDTQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Construction of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative.
Coupling of the Two Moieties: The tetrahydroquinoline and isoquinoline moieties are then coupled through a series of condensation reactions, often using reagents such as acetic anhydride and a base like pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline and isoquinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline and isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
Complexity and Molecular Weight: The target compound’s molecular weight (453.47) exceeds simpler analogs like 2-(2-oxo-tetrahydroquinolin-1-yl)acetic acid (205.21), primarily due to its fused heterocyclic system and additional ester/ether linkages.
Functional Groups: The presence of multiple oxygen-based groups (two ketones, one ester, one ether) distinguishes it from compounds like ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate, which lacks ether linkages .
Physicochemical Properties
- Solubility : The target compound’s ester and ether groups may enhance lipophilicity (logP ~3.5–4.0), contrasting with the carboxylic acid analog , which is more polar (logP ~1.5).
- Hydrogen Bonding : The dual ketone and ether groups provide hydrogen-bond acceptors, similar to oxadiazole-containing analogs , but with greater spatial flexibility due to the ethyl linker.
Methodological Considerations for Compound Comparison
- Similarity Metrics : Molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients are critical for quantifying structural overlap . The target compound’s unique heterocyclic fusion may result in lower similarity scores (<0.6) compared to simpler analogs.
- Crystallographic Analysis: Tools like SHELXL enable precise structural determination, essential for validating hydrogen-bonding patterns and packing motifs observed in analogs like ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate .
Biological Activity
Methyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a complex organic compound that features a tetrahydroquinoline core known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Where represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The molecular weight and specific structural features contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against human coronaviruses. In a comparative analysis of various THIQ derivatives, some exhibited significant inhibition against strains such as HCoV-229E and HCoV-OC43. Notably, compounds with similar structures to this compound demonstrated promising antiviral effects with lower cytotoxicity compared to traditional antiviral agents like chloroquine .
Antitumor Activity
The tetrahydroisoquinoline framework has been associated with antitumor properties. Compounds derived from this structure have shown efficacy in inhibiting cancer cell proliferation across various cancer types. For instance, derivatives have been tested for their ability to induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .
Antimicrobial Properties
Research has indicated that certain derivatives of tetrahydroquinoline exhibit antimicrobial activity against resistant strains of bacteria and fungi. This suggests potential applications in treating infections caused by multidrug-resistant organisms .
Study 1: Antiviral Efficacy
In a study assessing the antiviral activity of THIQ derivatives against human coronaviruses, several compounds were synthesized and tested. The results indicated that certain derivatives had an IC50 value significantly lower than traditional antiviral drugs while maintaining a high selectivity index (SI), thus showcasing their potential as effective antiviral agents .
| Compound Code | CC50 (µM) | IC50 (µM) | SI |
|---|---|---|---|
| 4a | 670 ± 29 | 47 ± 2 | 14.3 |
| 4c | 274 ± 12 | 18 ± 1 | 15.22 |
| Chloroquine | 60 ± 3 | 0.1 ± 0.01 | 600 |
Study 2: Antitumor Activity
A series of compounds based on the tetrahydroisoquinoline structure were evaluated for their anticancer properties. The study found that several derivatives induced cell cycle arrest and apoptosis in breast cancer cell lines with minimal cytotoxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
